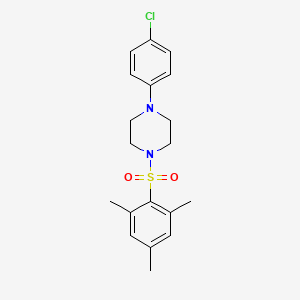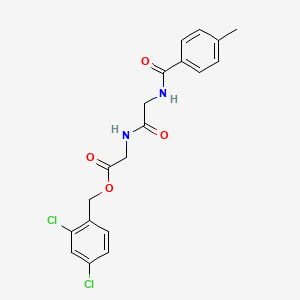
1-(4-chlorophenyl)-4-(mesitylsulfonyl)piperazine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar piperazine derivatives involves multi-step processes, including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. These methods yield significant insights into the synthesis of 1-(4-chlorophenyl)-4-(mesitylsulfonyl)piperazine by analogy (Li Ning-wei, 2005); (Z. Quan, 2006).
Molecular Structure Analysis
Molecular structure analysis of related compounds has been conducted using techniques such as IR, 1H-NMR, and X-ray crystallography, offering a foundation for understanding the structure of this compound. These studies reveal details about bond lengths, angles, and overall molecular geometry (Imen Ben Gharbia et al., 2008).
Chemical Reactions and Properties
Research on similar piperazine compounds showcases their reactions with various chemicals, providing insights into potential reactivities of this compound. These compounds undergo reactions such as reductive amination and can participate in forming complex structures with metals (Muzzaffar A Bhat et al., 2018).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and boiling point, are crucial for their application in various fields. Studies on related compounds provide a baseline for predicting these properties in this compound (S. Naveen et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for chemical modifications, are essential for understanding the utility of this compound. Insights into these properties can be drawn from studies on structurally related piperazine compounds (R. Romagnoli et al., 2008).
Mécanisme D'action
Target of Action
It is known that piperazine-based compounds are frequently found in biologically active compounds . They are found in many marketed drugs in the realm of antidepressants, antipsychotics, antihistamines, antifungals, antibiotics, etc .
Mode of Action
Piperazine-based compounds are known for their versatile binding possibilities with metal ions due to the substitution in the nitrogen atom of piperazine .
Biochemical Pathways
Piperazine ring-based compounds are known to have antihistamine, anticancer, antimicrobial, and antioxidant properties . They have also been successfully used in the field of catalysis and metal organic frameworks (MOFs) .
Result of Action
As mentioned earlier, piperazine-based compounds are known to exhibit antihistamine, anticancer, antimicrobial, and antioxidant properties .
Safety and Hazards
The safety and hazards associated with piperazine compounds can vary widely depending on their structure and the functional groups they contain. Some piperazine compounds are relatively safe to handle while others can be hazardous. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific piperazine compounds to understand their safety and handling requirements .
Orientations Futures
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2S/c1-14-12-15(2)19(16(3)13-14)25(23,24)22-10-8-21(9-11-22)18-6-4-17(20)5-7-18/h4-7,12-13H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCCQVDEYZIPNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5,6-dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B4855640.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4855645.png)
![1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione](/img/structure/B4855656.png)
![ethyl 1-{2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}-3-piperidinecarboxylate](/img/structure/B4855668.png)
![2-[2-chloro-4-({[2-(2-fluorophenyl)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide hydrochloride](/img/structure/B4855675.png)
![3-methyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}butanamide](/img/structure/B4855677.png)
![3-[(2-ethoxybenzyl)amino]-1-adamantanol hydrochloride](/img/structure/B4855680.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4855691.png)

![5-bromo-N-[2-(2-naphthyloxy)ethyl]nicotinamide](/img/structure/B4855703.png)
![N-(3,4-dimethoxyphenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4855705.png)

![3-[(4-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B4855711.png)
![2-{[4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-4,5,6,9-tetrahydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}acetamide](/img/structure/B4855718.png)